Benzyl tert-butyl ethane-1,2-diyldicarbamate

Descripción general

Descripción

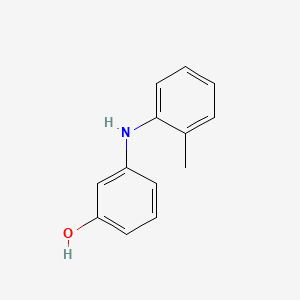

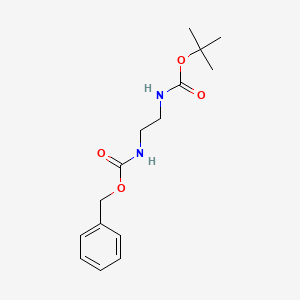

Benzyl tert-butyl ethane-1,2-diyldicarbamate is an organic compound with the molecular formula C15H22N2O4 . It is also known by its CAS number 77153-05-0 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves treating tert-butyl (2-aminoethyl)carbamate with triethylamine and CbzCl in tetrahydrofuran . The reaction is stirred at room temperature for 10 hours, and the resulting white solid is purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

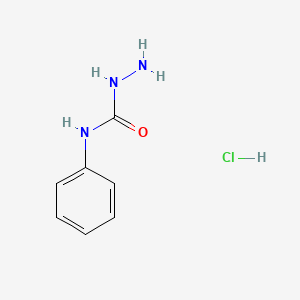

This compound can undergo several chemical reactions. For instance, it can be converted to 2-(((benzyloxy)carbonyl)amino)ethanaminium chloride when treated with hydrogen chloride in methanol and ethyl acetate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.35 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Síntesis orgánica

Este compuesto se utiliza comúnmente como un agente de esterificación activo y un agente protector de aminas . Juega un papel crucial en varias reacciones de síntesis orgánica, incluida la síntesis de copolímeros alternantes .

Catalizador en reacciones orgánicas

Se puede usar como catalizador en reacciones de síntesis orgánica . Por ejemplo, se ha utilizado en la síntesis de copolímeros basados en (Z)-1,2-bis (4- (tert-butil) fenil) etano .

Química de electrodeposición

En el campo de la química de electrodeposición, este compuesto se utiliza como catalizador y portador de catalizador .

Dispositivos de transistor de efecto de campo orgánico flexible (OFET)

El compuesto se ha utilizado en el desarrollo de dispositivos de transistor de efecto de campo orgánico flexible (OFET) . Se ha utilizado para fabricar dispositivos OFET flexibles de alto rendimiento y estables al ambiente .

Protección de aminas

El compuesto se utiliza para la protección de aminas en la síntesis orgánica . Se utiliza para la protección N-Boc de aminas, que es una estrategia importante en la síntesis de péptidos .

Síntesis de amidas

Se ha utilizado en la síntesis de amidas a partir de aminas protegidas con N-Alloc-, N-Boc- y N-Cbz- . Este método es altamente eficaz para la síntesis de amidas y ofrece un enfoque prometedor para la amidación fácil .

Actividad antifúngica

Algunos de los complejos de paladio de este compuesto han mostrado efectos antifúngicos comparativamente más altos principalmente contra C. neoformans .

Reacción de acoplamiento C-C de Mizoroki–Heck

El compuesto se ha utilizado en la reacción de acoplamiento C-C de Mizoroki–Heck de estireno con yodobenceno y bromobenzaldehídos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzyl tert-butyl ethane-1,2-diyldicarbamate, also known as N-CBZ-N’-BOC-ETHYLENEDIAMINE, is primarily used as an active esterification agent and amine protecting agent . The primary targets of this compound are the amine groups in organic compounds .

Mode of Action

This compound interacts with its targets by forming a protective layer around the amine groups. This prevents unwanted reactions from occurring during the synthesis of complex organic compounds .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the synthesis of organic compounds. By protecting the amine groups, it ensures that the desired reactions occur without interference from unwanted side reactions .

Pharmacokinetics

Its bioavailability would be determined by factors such as its solubility in organic solvents .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the successful synthesis of complex organic compounds. By protecting the amine groups, it allows for the precise manipulation of molecules to achieve the desired end product .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at room temperature . Additionally, it should be handled with appropriate protective equipment to avoid inhalation or contact with skin .

Análisis Bioquímico

Biochemical Properties

Benzyl tert-butyl ethane-1,2-diyldicarbamate plays a crucial role in biochemical reactions, primarily as a protective agent for amine groups during synthesis. This compound interacts with enzymes such as proteases and amidases, which are responsible for cleaving peptide bonds. By protecting the amine groups, this compound prevents unwanted side reactions, ensuring the specificity and efficiency of the enzymatic processes. Additionally, it interacts with proteins and other biomolecules by forming stable carbamate linkages, which can be selectively removed under specific conditions .

Cellular Effects

This compound influences various cellular processes by modulating enzyme activity and protein interactions. In cell signaling pathways, this compound can affect the phosphorylation status of proteins by protecting amine groups from modification. This protection can lead to changes in gene expression and cellular metabolism, as the availability of free amine groups is crucial for the function of many enzymes and signaling molecules. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable carbamate linkages with amine groups on proteins and enzymes. This interaction prevents the modification of these groups, thereby inhibiting or activating specific enzymatic activities. For example, by protecting the amine groups on proteases, this compound can inhibit their activity, preventing the cleavage of peptide bonds. This selective inhibition is crucial for studying the function of specific enzymes and understanding their role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under dry, room temperature conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to protect amine groups during extended experimental procedures.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively protects amine groups without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular processes. Studies have identified threshold effects, where the protective benefits of this compound are outweighed by its potential toxicity at high concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that require the protection of amine groups. It interacts with enzymes such as transaminases and deaminases, which play a role in amino acid metabolism. By protecting the amine groups, this compound ensures the proper functioning of these enzymes, thereby maintaining metabolic flux and regulating metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its protective effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. This subcellular localization is crucial for its role in protecting amine groups and modulating enzyme activity .

Propiedades

IUPAC Name |

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSLPBOKBJBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327586 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77153-05-0 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.